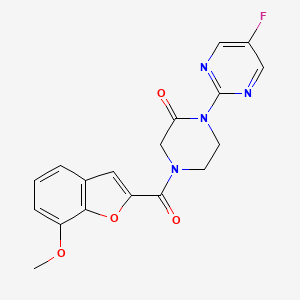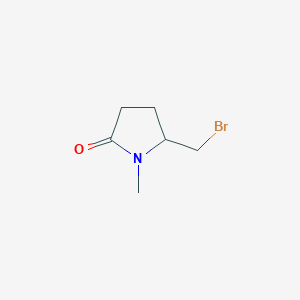
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H20ClN3O2 and its molecular weight is 417.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Fluorescence Properties
Researchers have explored the structural aspects of similar quinazoline derivatives, noting their potential in forming crystalline structures and gels with different acids. These compounds show enhanced fluorescence properties when forming host–guest complexes, which could have applications in material science and sensor technology. One study detailed the crystal structures and fluorescence behavior of quinazoline derivatives, highlighting their potential for various scientific applications due to their structural versatility and fluorescence characteristics (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Activities
Several quinazolinone derivatives have been synthesized and tested for their antimicrobial activities. For example, novel 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones showed significant antimicrobial activities against standard strains, indicating their potential as templates for developing new antimicrobial agents (Patel & Shaikh, 2011).
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides have been investigated for their potential analgesic and anti-inflammatory activities. A variety of these compounds were synthesized and tested, revealing some derivatives with potent activity. These findings suggest potential therapeutic applications for pain and inflammation management (Alagarsamy et al., 2015).
Molecular Docking Studies
Molecular docking studies have been conducted on quinazolinone analogs to explore their interactions with biological targets. These studies help in understanding the molecular basis of their activities and can guide the design of compounds with enhanced biological properties. For instance, docking studies of 2,3-disubstituted quinazolinone analogs against bacterial proteins have provided insights into their antibacterial potential (Rajasekaran & Rao, 2015).
Antitumor Activity
Quinazolinone derivatives have also been evaluated for their antitumor activity. Novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity, indicating their potential as lead compounds for anticancer drug development (Al-Suwaidan et al., 2016).
Eigenschaften
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-15-8-10-20(16(2)12-15)26-22(29)14-28-21-11-9-18(25)13-19(21)23(27-24(28)30)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHORIORCYIVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]pyrazine](/img/structure/B2984822.png)
![1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2984823.png)


![9-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2984828.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2984833.png)



![3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2984837.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2984838.png)

![N-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2984845.png)
